3-(Dimethylamino)-2-hydroxy-N-methylbenzamide
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Overview
Description
3-(Dimethylamino)-2-hydroxy-N-methylbenzamide is an organic compound with a complex structure that includes a dimethylamino group, a hydroxy group, and a methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-hydroxy-N-methylbenzamide can be achieved through several methods. One common approach involves the reaction of 3-(dimethylamino)benzoic acid with methylamine under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to a temperature of around 80-100°C for several hours to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process may also involve the use of advanced purification techniques such as crystallization and chromatography to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-2-hydroxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
3-(Dimethylamino)-2-hydroxy-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-2-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which can have therapeutic implications for neurological disorders .
Comparison with Similar Compounds
Similar Compounds
- 3-(Dimethylamino)benzoic acid
- 2-Hydroxy-N-methylbenzamide
- N,N-Dimethylbenzamide
Uniqueness
3-(Dimethylamino)-2-hydroxy-N-methylbenzamide is unique due to the presence of both a dimethylamino group and a hydroxy group on the benzamide structure. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it suitable for specific synthetic and research purposes .
Properties
Molecular Formula |
C10H14N2O2 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-(dimethylamino)-2-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C10H14N2O2/c1-11-10(14)7-5-4-6-8(9(7)13)12(2)3/h4-6,13H,1-3H3,(H,11,14) |
InChI Key |
COHIGPMICVZAHF-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C(=CC=C1)N(C)C)O |
Origin of Product |
United States |
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